The following workflow outlines a modern approach for the detailed analysis of compounds like isoelemicin, combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This methodology is adapted from current research on drug degradation mixtures [1].
Integrated MS-NMR Workflow for Structural Analysis
The methodology relies on specific, sophisticated protocols for both MS and NMR.
Sample Preparation
Mass Spectrometry (UPLC-UV-IM-HRMS)
NMR Spectroscopy
Data Analysis Integration
For structural elucidation, interpreting the NMR spectrum provides key information [2]:
| Information Type | Description & Significance |
|---|---|
| Chemical Shift (δ) | Identifies chemical groups and electronic environment. Reported in ppm relative to a standard (e.g., TMS) [2]. |
| Signal Integration | In ¹H-NMR, the area under a signal is proportional to the number of nuclei it represents [2]. |
| Scalar Coupling (J) | Reveals connectivity through bonds. Splits signals based on the N+1 rule, indicating the number of adjacent protons [2]. |
| Multiplicity | The pattern of split peaks (e.g., singlet, doublet, triplet) provides information on the molecular neighborhood [2]. |
Since a dedicated whitepaper for this compound was not found, you can obtain its specific data by applying the above framework and consulting these resources:
The following table summarizes the key experimental and computational approaches that can be employed to discover the isoelemicin biosynthesis pathway.
| Methodology | Description | Application to this compound | Key Outputs |
|---|---|---|---|
| Computational Prediction [1] | Use tools like BioNavi-NP to predict plausible biosynthetic routes from a starter molecule to this compound. | Input the structure of putative precursors (e.g., coniferyl alcohol) to generate hypothetical pathways. | Ranked list of predicted reaction sequences and potential intermediate compounds. |
| Transcriptomic & Genomic Analysis [2] | Sequence the genome and analyze RNA expression (transcriptome) of a plant producing this compound. Compare against plants that do not produce it. | Use antiSMASH or similar software to find Biosynthetic Gene Clusters (BGCs). Correlate gene expression with this compound production levels to identify candidate genes [2]. | A shortlist of genes (e.g., O-methyltransferases, cytochrome P450s) likely involved in the pathway. |
| In vitro Enzymatic Assays | Clone and express candidate genes in a system like E. coli. Incubate the purified enzymes with predicted substrate molecules. | Test if a candidate enzyme can catalyze a specific reaction, such as the O-methylation of a precursor, to form an this compound-like compound. | Verification of enzyme function and identification of specific reaction steps and substrates. |
| Heterologous Reconstruction [2] | Introduce the candidate genes identified above into a heterologous host like yeast or bacteria to reconstruct the pathway. | Co-express multiple candidate genes in a single host to see if the system can produce this compound from a simple, engineered precursor. | Confirmation of the complete pathway and potential for biotechnological production. |
The following diagram illustrates the logical workflow for these investigative methods, showing how they interconnect to form a complete research strategy.
When undertaking this research, please consider the following points:
GC-MS combines gas chromatography for separation with mass spectrometry for detection [1]. Understanding the core principles is essential for developing a method.
The table below compares GC-MS with LC-MS, another common technique, to help you select the appropriate method for your project.
| Feature | GC-MS | LC-MS (for context) |
|---|---|---|
| Separation Principle | Volatility & interaction with stationary phase [2] [1] | Polarity & interaction with stationary phase [1] |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen) [1] | Liquid solvents (e.g., water, methanol, acetonitrile) [1] |
| Sample Suitability | Volatile and semi-volatile compounds; thermally stable compounds [3]. Ideal for isoelemicin-like molecules. | Non-volatile, thermally labile, and polar compounds (e.g., peptides, proteins) [1] |
| Sample Preparation | Often requires derivatization for non-volatile or polar analytes to increase volatility and thermal stability. | Less frequently requires derivatization [1]. |
| Key Strength | Excellent for separating complex mixtures of volatiles; extensive, searchable standard spectral libraries. | Broad range of analyte coverage without the need for volatility [1]. |
For a phenylpropene like this compound, which is likely volatile and thermally stable, GC-MS is a highly suitable technique.
A robust GC-MS method requires optimizing several parameters. The general workflow and key considerations are outlined in the diagram below.
General GC-MS analytical workflow for compound identification.
Confidently identifying this compound relies on interpreting the data generated.
| Mass Spectral Feature | Interpretation and Significance for this compound |
|---|---|
| Molecular Ion (M⁺•) | Should be observed at m/z 208 for C₁₁H₁₄O₃. Confirms the molecular weight. |
| Key Fragments | |
| → m/z 177 [M⁺• - OCH₃] | Very characteristic loss of a methoxy group. |
| → m/z 165 [M⁺• - CH₃CO]? | Potential loss of an acetyl radical, common in phenylpropenes. |
| → m/z 151 | May correspond to a fragment after loss of C₃H₅ (allyl group) or other rearrangement. |
| Base Peak | The most abundant ion, often m/z 151 or 177 for this compound class, is a key identifier. |
For research and publication, rigorous verification is needed.
The process of developing a robust HPLC method involves systematically optimizing several key parameters to achieve the desired separation. The general workflow is outlined below.
Figure 1: A logical workflow for systematic HPLC method development.
Reversed-phase chromatography is the most common starting point for purifying small organic molecules like isoelemicin [1]. Since this compound is a non-polar compound, a C18 column is an excellent first choice [2] [3]. The following table compares common column chemistries to consider during screening.
| Column Type | Best For | Considerations for this compound |
|---|---|---|
| C18 [3] | Standard reversed-phase; most compounds. | Primary starting point; provides good retention for non-polar molecules. |
| Phenyl [3] | Compounds with ring structures; polar compounds. | Good alternative if C18 selectivity is insufficient; can separate positional isomers. |
| RP-Amide [3] | Polar compounds, especially bases; H-bonding potential. | Useful if sample contains polar impurities or related polar compounds. |
The mobile phase controls elution strength and selectivity. A common starting point is a mixture of water (aqueous) and acetonitrile (organic) [1]. You can adjust the pH with volatile buffers like trifluoroacetic acid (TFA), acetate, or formate, especially if coupling to MS detection [3].
Once a separation is achieved, the method must be validated to ensure it is reliable, reproducible, and fit for its purpose [4]. Key validation parameters and system suitability tests are summarized below.
| Parameter | Definition & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Resolution (Rs) [4] | Measures separation between two peaks. | >1.5 between the peak of interest and closest eluting neighbor. |
| Theoretical Plates (N) [4] | Measures column efficiency (peak sharpness). | >2000 for a good column. |
| Tailing Factor (T) [4] | Measures peak symmetry. | Ideally ≤2. |
| Precision (Repeatability) [4] | Measures run-to-run reproducibility. | Relative Standard Deviation (RSD) of retention time and area ≤ 2.0% for 5-6 replicate injections. |
| Linearity & Range [4] | Confirms detector response is proportional to analyte concentration. | Demonstrated across a specified concentration range (e.g., 80-120% of target). |
You can use the following workflow diagram to visualize a practical screening protocol.
Figure 2: A proposed multi-step experimental protocol for developing an this compound purification method.
The table below summarizes the core chemical and physical data for Isoelemicin:
| Property | Value / Description |
|---|---|
| IUPAC Name | 1,2,3-Trimethoxy-5-[(E)-prop-1-enyl]benzene [1] |
| Chemical Formula | C₁₂H₁₆O₃ [2] [1] |
| Molecular Weight | 208.26 g/mol [2] [1] |
| CAS Registry Number | 5273-85-8 [2] [1] |
| Classification | Phenylpropanoid (Phenylpropene) [2] [1] |
| Structure | Benzene ring with 1,2,3-trimethoxy substitution and a trans-(E) propenyl chain [1] |
| XLogP3 | 2.50-2.792 (estimated) [2] |
| Boiling Point | ~306-307 °C at 760 mmHg (estimated) [2] |
| Water Solubility | ~155.4 mg/L at 25°C (estimated) [2] |
| Storage Conditions | Desiccate at -20°C [1] |
This compound belongs to the phenylpropanoid biosynthetic pathway. This large family of plant compounds is defined by a C6-C3 skeleton (a six-carbon aromatic phenyl group attached to a three-carbon propene chain) derived from the amino acids phenylalanine or tyrosine [3] [4].
The following diagram outlines the general biosynthetic pathway leading to phenylpropenes like this compound:
General phenylpropanoid pathway leading to this compound.
Key enzymatic steps in the core phenylpropanoid pathway include:
From the central intermediate 4-coumaroyl-CoA, the pathway diverges. Reduction steps produce monolignols (like coumaryl, coniferyl, and sinapyl alcohols), which are precursors for lignin and lignans [4]. Further modifications of these precursors lead to phenylpropenes, the subfamily to which this compound belongs [4].
This compound is a naturally occurring compound found in various plants [2]. It has been identified in:
In scientific research, this compound is used as a high-purity standard or reference compound for studies in natural product chemistry and metabolism [1].
The general approach involves a sequence of extraction, fractionation, and purification, with HPLC analysis used to guide the process towards the target compounds [1]. Isoelemicin is one of several phenylpropanoids and phenolic compounds found in nutmeg kernel [1].
The following diagram illustrates the logical sequence of the isolation and identification workflow:
HPLC-guided isolation workflow for this compound.
This compound is typically isolated alongside other structurally similar compounds. The table below summarizes the key phenylpropanoids and phenolic constituents identified in one major study [1].
Table 1: Key Phenolic and Phenylpropanoid Constituents Isolated from Myristica fragrans Kernel [1]
| Compound Name | Chemical Class |
|---|---|
| Elemicin | Phenylpropanoid |
| This compound | Phenylpropanoid |
| Myristicin | Phenylpropanoid |
| Surinamensin | Phenolic Constituent |
| Malabaricone C | Phenolic Constituent |
| 2-(3'-allyl-2',6'-dimethoxy-phenyloxy)-l-... | Phenolic Constituent |
| Methoxylicarin A | Phenolic Constituent |
| Licarin A | Phenolic Constituent |
| Malabaricone B | Phenolic Constituent |
| Licarin C | Phenolic Constituent |
| 5'-methoxylicarin B | Phenolic Constituent |
| Licarin B | Phenolic Constituent |
Furthermore, analytical data from GC-MS studies on nutmeg extracts help in preliminary identification. The following table shows the relative abundance of some volatile compounds, including this compound, found in a hexane extract [2].
Table 2: Relative Abundance of Selected Compounds in a Nutmeg Hexane Extract (GC-MS Data) [2]
| Compound Name | Relative Abundance (%) |
|---|---|
| Sabinene | 12.2 |
| Linoleic acid | 11.7 |
| Hexadecanoic acid | 10.5 |
| Safrole | 8.1 |
| Elemicin | 7.8 |
Based on the research, here are the detailed methodologies for key stages of the isolation process.
Pure compounds isolated from nutmeg, such as this compound, are subjected to pharmacological evaluation. The availability of pure compounds is essential for:
The table below summarizes the key identifiers and properties of this compound for your research reference.
| Property | Description |
|---|---|
| Chemical Name | 1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene [1] |
| CAS Registry Number | 5273-85-8 [1] [2] |
| Molecular Formula | C₁₂H₁₆O₃ [1] [2] |
| Molecular Weight | 208.26 g/mol [1] [2] |
| IUPAC Name | 1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene [1] |
| Solubility | Soluble in organic solvents (e.g., chloroform, DMSO); poorly soluble in water (155.4 mg/L at 25°C) [1]. |
| Natural Source | The herbs of Erythrina stricta [1] [2]. Also reported in cubeb oil, laurel leaf oil, and mace oil [1]. |
Understanding the source plant can provide valuable context for your isolation work.
Since a specific protocol for this compound is not available, the following diagram outlines a standard general workflow for isolating natural products from plant material, which you can adapt for your research.
Based on the literature, here are methodological notes to guide your experimental design:
To obtain the specific isolation protocol you need, I suggest the following steps:
The following table summarizes the two primary metabolic pathways for Isoelemicin identified in a rat model [1].
| Metabolic Pathway | Key Characteristics | Major Urinary Metabolites Identified |
|---|---|---|
| Cinnamoyl Pathway | The predominant route for this compound metabolism [1]. | 3-(3,4,5-trimethoxyphenyl)propionic acid |
| Epoxide-Diol Pathway | A secondary pathway also utilized [1]. | Information not specified in available search results |
For your experimental design, the following table provides key physicochemical data for this compound [2].
| Property | Value / Description |
|---|---|
| CAS Number | 5273-85-8 [2] |
| Chemical Formula | C12H16O3 [2] |
| Molecular Weight | 208.3 g/mol [2] |
| IUPAC Name | 1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene [2] |
| Appearance | Oil [2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. [2] |
| Storage | Desiccate at -20°C [2] |
The foundational study used to identify these metabolites employed the following general approach, though specific buffer compositions, instrument settings, and detailed procedures are not available in the current search results [1].
The diagram below illustrates the two primary metabolic pathways of this compound in rats as described in the research.
The data confirms that this compound is metabolized in rats, primarily yielding a propionic acid derivative. A critical finding is that further oxidation to benzoic acid derivatives was not observed, which is significant for understanding its metabolic fate and potential toxicity [1]. Most urinary metabolites were also present in bile, indicating a role for enterohepatic circulation [1].
Since the available experimental details are limited, I suggest these steps for your research:
Isoelemicin is a phenylpropene, a class of natural products known for their aromatic and biological properties. The objective of this application note is to provide a detailed protocol for the isolation and purification of this compound from a complex natural extract using adsorption column chromatography. The protocol emphasizes the separation based on the differential affinity of compounds in the mixture between a solid stationary phase and a liquid mobile phase [1] [2].
Column chromatography is a powerful separation technique ideal for purifying both solids and liquids [2]. Its principle relies on a solid stationary phase (adsorbent) packed into a column and a liquid mobile phase (eluent) that carries the sample through it [1] [2].
As the mobile phase flows through the column, the components of the mixture separate based on their differing distribution coefficients. Molecules with higher affinity for the stationary phase move slower, while those with a greater affinity for the mobile phase elute faster [1]. This process allows for the selective elution and collection of this compound in a purified form.
Successful purification hinges on optimizing several key parameters. The following table summarizes critical factors and their recommended optimization ranges for a molecule like this compound.
Table 1: Optimization Parameters for Column Chromatography
| Parameter | Consideration & Impact | Recommended Optimization |
|---|---|---|
| Stationary Phase | Governs primary separation mechanism. Silica gel (acidic) is standard for most organics. Alumina (basic, acidic, neutral) offers alternative selectivity [1]. | Start with standard silica gel (60-120 mesh). |
| Mobile Phase | Polarity determines eluting power. Use gradient elution for complex mixtures [2]. | Begin with a non-polar solvent (e.g., hexane), gradually increasing polarity with ethyl acetate [2]. |
| Sample Loading | Critical for resolution. Overloading leads to poor separation. The sample should be dissolved in a minimal volume of the initial mobile phase [2]. | Load with a low flow rate for efficient binding [3]. Keep the sample volume small. |
| Column Dimensions | A standard liquid chromatography column is 20-50 cm in length with a 4 mm internal diameter [1]. | Scale dimensions according to the amount of crude extract. |
| Flow Rate | A rate that is too high causes poor separation and peak broadening [4]. | A slower flow rate is generally preferable for better resolution. |
| Detection | If compounds are colorless, analysis of sequential fractions by TLC is necessary [2]. | Use TLC to monitor fraction composition. |
Step 1: Column Preparation (Wet Packing Method)
Step 2: Sample Introduction
Step 3: Elution and Fraction Collection
Step 4: Detection and Analysis
Step 5: Product Isolation
The diagram below illustrates the logical workflow for the entire purification process.
By 2025, the field of protein purification chromatography is expected to see accelerated adoption of advanced systems driven by innovations in automation, resin technology, and data analytics [5]. While this report focuses on proteins, the underlying technological trends—such as improved system integration and better data management—are likely to benefit the purification of small molecules like this compound as well, enhancing overall throughput, reproducibility, and scalability [5].
1. Compound Overview and Challenges Isoelemicin is a natural organic compound likely to exhibit poor aqueous solubility, a common challenge for many drug candidates [1]. Its storage stability will be influenced by intrinsic molecular properties and susceptibility to environmental factors such as light, temperature, and oxygen. A systematic approach is required to enhance its solubility and determine appropriate storage conditions to ensure material integrity throughout the drug discovery process.
2. Key Stability Considerations The following table summarizes the primary environmental stressors to control during storage, based on general pharmaceutical guidelines [2].
| Stress Factor | Potential Impact on this compound | Proposed Mitigation Strategy |
|---|---|---|
| Temperature | Accelerated chemical degradation and loss of potency. | Store at controlled room temperature or cooler; validate with stability studies. |
| Light | Photodegradation via structural changes in the molecule. | Use light-resistant (e.g., amber) glass vials; store in dark conditions. |
| Humidity/Oxidation | Hydrolysis or oxidation of sensitive functional groups. | Store under inert atmosphere (e.g., nitrogen); use desiccants. |
3. Strategies for Solubility Enhancement To make this compound amenable to biological testing, various particle engineering technologies can be employed [1]. The selection of a method depends on the compound's specific physicochemical properties and the requirements of the downstream assays.
| Strategy | Underlying Principle | Typical Application/Note |
|---|---|---|
| Particle Size Reduction | Increases surface area to enhance dissolution rate. | Includes milling and homogenization techniques. |
| Solid Dispersion | Disperses drug in inert polymer matrix to create amorphous form. | Often uses polymers like PVP or HPMC to inhibit crystallization. |
| Complexation | Uses cyclodextrins to form water-soluble inclusion complexes. | Effective for molecules that fit into cyclodextrin cavities. |
| Nanocrystal Technology | Produces nanoscale drug particles with high saturation solubility. | Suitable for compounds with high crystal energy. |
| Salt Formation | Modifies pH to create a soluble ionic form of the drug. | Applicable only if the molecule has ionizable functional groups. |
| Use of Cosolvents/Surfactants | Enhances solubility by altering the polarity of the bulk solvent. | Common for in vitro assays; requires biocompatible excipients. |
1. Objective To determine the equilibrium solubility of this compound in various solvents and establish its short-term stability profile under different storage conditions.
2. Materials
3. Methodology
Workflow: Solubility and Stability Assessment The following diagram outlines the key experimental stages:
3.1. Equilibrium Solubility Determination
3.2. Short-Term Stability Assessment
The preparation of an in-house Quality Control Material (QCM) or analytical standard is a multi-step process to ensure the material is well-defined, homogeneous, and stable [1]. The following workflow outlines the key stages, from specification to preparation of working solutions.
Before preparing solutions, the raw isoelemicin must be fully characterized to qualify it as a reference material [1].
This protocol assumes you have a fully characterized, high-purity this compound that acts as an in-house reference material [2].
Many standards require calibration to determine their exact concentration. This method is crucial if the purity of the starting material is not 99.9% or higher [2].
The table below summarizes critical parameters to ensure the quality and reliability of your analytical standard.
| Parameter | Consideration for this compound | Best Practice / Rationale |
|---|---|---|
| Purity of Solute | High-purity this compound, fully characterized. | Use an in-house qualified material or a commercially available Certified Reference Material (CRM) if possible [1]. |
| Weighing | Accurate mass of 10-50 mg range. | Use a calibrated microbalance to minimize relative error. Weigh by difference for highest accuracy [2]. |
| Solvent & Matrix | Methanol or acetonitrile are common choices. | Use high-purity solvents (HPLC grade). The solvent must not react with the standard and should be compatible with the analytical method [3]. |
| Dilution Technique | Serial dilution for working solutions. | Use larger pipettes and flasks where possible (e.g., 20 mL to 1000 mL) to reduce relative standard uncertainty [1]. |
| Calibration | Against a primary standard or via a calibration curve. | Perform at least four replicate titrations or analyses. Relative deviation should not exceed 0.2% [2]. |
| Storage & Stability | Store stock solution in dark, sealed conditions at -20°C. | Determine stability experimentally. Label with preparation and expiration dates [2]. |
While traditional methods like steam distillation and Soxhlet extraction are still used, newer technologies offer significant improvements in yield, purity, and efficiency. The following table compares some of these advanced techniques.
| Method | Key Principle | Reported Advantages | Considerations |
|---|---|---|---|
| Instantaneous Controlled Pressure Drop (DIC) [1] | Rapid compression-decompression cycles with saturated steam, followed by a sudden vacuum. | Higher yields; faster; lower energy consumption; prevents thermal degradation of compounds [1]. | Capital cost; process optimization required for new materials. |
| Supercritical Fluid Extraction (SFE) [2] | Uses supercritical fluids (often CO₂) as the solvent. | Highest purity and yield; preserves bioactive components; reduced environmental impact [2]. | High equipment cost; technical expertise needed. |
| Steam Distillation (Entrainment) [2] | Steam passes through plant material, vaporizing volatile compounds which are then condensed. | Effective for volatile compounds; showed greater inhibitory effect in one study [2]. | May contain a narrower range of compounds compared to solvent methods [3]. |
| Soxhlet Extraction [2] | Continuous extraction using a organic solvent (e.g., hexane). | Extracts a wider array of chemical compounds [3]. | Lower purity; uses organic solvents; risk of thermal degradation [2]. |
Given the lack of a direct protocol, developing an extraction method for Isoelemicin would be an iterative process. The workflow below outlines the key stages a research project would typically follow.
For any extraction method developed, validating the presence and concentration of this compound is crucial. Gas Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique for this purpose [3].
As a reference, the chemical data for this compound (C12H16O3, Molecular weight: 208.2536 g/mol) [4] can be used to identify it in your extracts. Below are some established GC retention indices (RI) for this compound from the NIST database, which help confirm its identity by comparing the elution time against known standards [4].
| Column Type | Active Phase | Retention Index (RI) | Reference |
|---|---|---|---|
| Non-polar | HP-5 MS | 1577 | Pripdeevech and Saansoomchai, 2013 [4] |
| Non-polar | DB-5 | 1581 | Zhang, Xu, et al., 2005 [4] |
| Non-polar | HP-1 | 1612 | Nath, Sarma, et al., 2002 [4] |
| Polar | HP-Innowax FSC | 2403 | Kaya, Demirci, et al., 2003 [4] |
To embark on a project to extract this compound, here is a practical approach:
Isoelemicin is a phenylpropene, a class of organic compounds found in various plants, often investigated for their potential biological activities. To systematically evaluate its antimicrobial properties, researchers employ a range of qualitative (detecting activity) and quantitative (measuring potency) assays [1].
These assays help determine key information such as:
The following workflow provides a visual overview of a multi-stage approach to characterize a novel antimicrobial compound like this compound.
The table below summarizes the core assays suitable for evaluating this compound, detailing their principles and applications [1].
| Assay Method | Principle | Primary Output | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Disk Diffusion [1] | Compound diffuses from disk into agar seeded with test microbe, creating a zone of inhibition. | Zone of Inhibition (mm) | Simple, cost-effective, good for initial screening. | Qualitative, does not provide MIC. |
| Well Diffusion [1] | Similar to disk diffusion, but compound solution is placed into wells cut in the agar. | Zone of Inhibition (mm) | Can test liquid samples/extracts directly. | Diffusion is influenced by well size and sample viscosity. |
| Broth Micro/Macrodilution [1] | Compound is serially diluted in a liquid growth medium; the lowest concentration preventing growth is the MIC. | Minimum Inhibitory Concentration (MIC) in µg/mL | Quantitative gold standard for MIC determination. | Labor-intensive and requires more materials. |
| Time-Kill Kinetics [1] | Measures the rate at which a compound kills microbes over time, providing kinetic data. | Log10 reduction in CFU/mL over time | Reveals bactericidal vs. bacteriostatic action and killing rate. | Time-consuming and requires extensive sampling. |
| Dye-Release Assay [2] | Uses dyed bacterial substrates; enzyme hydrolysis releases dye, which is measured spectrophotometrically. | Quantitative enzymatic activity (e.g., absorbance units) | Highly sensitive and reproducible for characterizing enzymatic activity. | Requires specific dye-linked substrates; more common for enzyme studies. |
This is a primary assay to quickly determine if this compound has any antimicrobial activity against a panel of test microorganisms.
This method determines the lowest concentration of this compound that inhibits visible microbial growth, providing a quantitative measure of potency.
This protocol is particularly useful if this compound's mechanism involves enzymatic hydrolysis of bacterial cell walls.
Once initial activity is confirmed, more advanced assays can provide deeper insights:
While specific data on this compound is lacking, the established framework for antimicrobial evaluation is robust and directly applicable. To build a compelling case for its bioactivity, a multi-stage approach is recommended:
I hope these detailed protocols provide a solid foundation for your research on this compound. Should you require further clarification on any of these methods, please feel free to ask.
This document details a broth microdilution method, aligned with standards from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI), for assessing the in vitro antifungal activity of Isoelemicin [1] [2] [3].
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. It is a critical first step in characterizing novel antifungal compounds like this compound, a natural compound found in various plants. Standardized testing ensures the accuracy and reproducibility of results, which are essential for comparing data across studies and evaluating potential resistance [4] [3].
The entire procedure for MIC determination is summarized in the diagram below:
Step 1: Preparation of Drug Dilution Plate Perform a two-fold serial dilution of this compound in the broth medium across the 96-well plate.
Step 2: Preparation of Fungal Inoculum
Step 3: Inoculation and Incubation
Step 4: Data Collection and Analysis
The following table outlines the MIC values for common antifungal drugs used as quality controls. While interpretive breakpoints for this compound do not yet exist, its MIC can be compared to these standards to gauge relative potency.
Table 1: Quality Control MIC Ranges for Reference Antifungal Agents [3]
| Antifungal Agent | Fungal QC Strain | Expected MIC Range (mg/L) |
|---|---|---|
| Amphotericin B | Candida albicans ATCC 90028 | 0.25 - 1.0 |
| Fluconazole | Candida albicans ATCC 90028 | 0.25 - 1.0 |
| Voriconazole | Candida albicans ATCC 90028 | 0.004 - 0.03 |
| Caspofungin | Candida albicans ATCC 90028 | 0.03 - 0.12 |
To ensure the validity of each test run, include appropriate quality control (QC) strains with known MIC ranges for established antifungal drugs [1] [3]. Results are only valid if the QC strain MICs fall within the expected ranges.
If this compound shows promising antifungal activity, its molecular target can be investigated. A powerful approach combines MIC testing with metabolomic analysis to determine if the compound disrupts ergosterol biosynthesis, a common target for antifungals.
This method involves treating fungi with a sublethal dose of this compound, followed by extraction and derivatization of sterols. The sterol profiles are then analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). The accumulation of specific sterol intermediates (e.g., squalene, lanosterol) and the depletion of ergosterol can pinpoint the inhibited enzyme in the biosynthesis pathway [5].
This protocol provides a robust framework for determining the MIC of this compound. The generated data will be crucial for initial efficacy assessment. Subsequent studies should focus on identifying its mechanism of action, as outlined above, and determining the Minimum Fungicidal Concentration (MFC) to clarify its candididal versus fungistatic nature [4].
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay represents one of the most widely utilized methods for evaluating the free radical scavenging capacity of natural and synthetic compounds, including isoelemicin. This stable nitrogen-centered free radical compound absorbs at 517 nm, but upon reduction by antioxidants through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms, this absorption decreases proportionally to the antioxidant concentration [1]. The DPPH assay has gained significant popularity in screening natural antioxidants due to its simplicity, reproducibility, and rapid implementation without requiring sophisticated equipment [2]. For researchers investigating phenylpropenes like this compound, a compound found in various aromatic plants with purported biological activities, establishing robust screening protocols for antioxidant potential represents a critical first step in therapeutic development.
The fundamental principle underlying the DPPH assay involves the color change from deep violet to yellow as the DPPH radical (DPPH•) is reduced to its corresponding hydrazine form (DPPH-H) upon reaction with hydrogen-donating antioxidants [1]. This reaction can proceed through different mechanisms depending on the antioxidant structure and reaction conditions, with HAT and SET being predominant in non-aqueous environments due to the solvent capacity for creating hydrogen bonds with antioxidants [1]. Understanding these mechanisms is crucial for interpreting this compound's antioxidant behavior and comparing its efficacy with reference antioxidants.
The DPPH assay operates primarily through three potential reaction mechanisms between antioxidants and the stable DPPH radical:
Hydrogen Atom Transfer (HAT): This mechanism involves the direct transfer of a hydrogen atom from the antioxidant molecule to the DPPH radical, resulting in the reduced DPPH-H form. The HAT mechanism is favored in non-polar environments and is influenced by the bond dissociation energy of the donating hydrogen [1].
Single Electron Transfer (SET): This pathway involves the transfer of a single electron from the antioxidant to the DPPH radical, producing a radical cation intermediate, followed by proton transfer. The SET mechanism predominates in polar solvents and is highly dependent on the ionization potential of the antioxidant [1].
Sequential Proton Loss Electron Transfer (SPLET): This two-step mechanism involves initial proton dissociation from the antioxidant followed by electron transfer to the DPPH radical. SPLET is typically observed in solvents that facilitate proton dissociation [1].
For this compound, which contains methoxy groups on the phenyl ring that may influence its electron-donating capacity, the predominant mechanism likely involves SET, though experimental verification is recommended.
The scavenging capacity of antioxidants can be quantified using the DPPH assay through several approaches:
Table 1: DPPH Assay Quantification Methods
| Method | Measurement | Calculation | Applications |
|---|---|---|---|
| Percentage Inhibition | Decrease in absorbance at 517 nm after fixed time | % Inhibition = [(A₀ - A₁)/A₀] × 100 | Rapid screening of multiple samples |
| IC₅₀ Value | Concentration providing 50% radical scavenging | Nonlinear regression of concentration-response | Standardized potency comparison |
| Antiradical Power | Reciprocal of IC₅₀ | ARP = 1/IC₅₀ | Direct comparison of efficacy |
| Kinetic Parameters | Reaction rate constants | Pseudo-first-order kinetics | Mechanism elucidation |
| Trolox Equivalents | Comparison to standard antioxidant | TEAC values | Standardized reporting |
The IC₅₀ value remains the most widely reported parameter for comparing antioxidant potency across different compounds and extracts, with lower IC₅₀ values indicating higher antioxidant activity [3]. For reference antioxidants, reported IC₅₀ values vary considerably: ascorbic acid ranges from 11.85 to 629 µM, highlighting the importance of standardized protocols for meaningful comparisons [1].
DPPH stock solution: Accurately weigh 2.5 mg of DPPH radical and dissolve in 50 mL of methanol to prepare a 100 µM stock solution. Alternatively, for higher sensitivity, prepare a 250 µM solution. The stock solution should be freshly prepared daily and stored in amber vessels at 4°C until use to prevent photodegradation [3].
This compound stock solution: Prepare a 1 mg/mL stock solution of this compound in methanol or ethanol. From this stock, prepare serial dilutions to cover a concentration range typically from 1-100 µg/mL, though preliminary range-finding experiments may be necessary to establish the appropriate concentration range for IC₅₀ determination [3].
Control solutions: Prepare solvent blanks (methanol without DPPH), negative controls (DPPH solution without antioxidant), and positive controls (DPPH with reference antioxidants like ascorbic acid or Trolox).
Calculate the percentage of DPPH radical scavenging activity using the formula:
Scavenging (%) = 100 × (A₀ - A₁)/A₀
Where A₀ is the absorbance of the negative control (DPPH solution without antioxidant) and A₁ is the absorbance in the presence of this compound [3].
For IC₅₀ determination, plot the percentage inhibition against the logarithm of this compound concentration and fit the data using nonlinear regression (sigmoidal dose-response curve). The IC₅₀ value represents the concentration of this compound required to scavenge 50% of the DPPH radicals under the experimental conditions.
The extraction and assay parameters significantly influence the measured antioxidant activity of compounds. Response Surface Methodology (RSM) represents a powerful statistical approach for optimizing these parameters while evaluating interaction effects between variables [3]. Unlike the traditional one-factor-at-a-time approach, RSM efficiently identifies optimal conditions through a reduced number of experimental runs.
For DPPH assay optimization with natural compounds, key factors include:
A Central Composite Rotatable Design (CCRD) or Box-Behnken Design (BBD) with 3-5 levels for each factor effectively models the response surface. For example, in optimizing antioxidant extraction from Origanum vulgare, the maximum antioxidant activity was obtained at 70% methanol, 1:20 solute-to-solvent ratio, 16 hours extraction time, and 20 micron particle size [3].
Table 2: Key Parameters for DPPH Assay Optimization
| Parameter | Optimal Range | Influence on Results | Recommendations |
|---|---|---|---|
| Solvent System | 70-90% methanol | Polarity affects extraction efficiency and reaction mechanism | Use consistent solvent composition; methanol preferred over ethanol |
| DPPH Concentration | 100-250 µM | Higher concentrations improve sensitivity but reduce % inhibition | 100 µM recommended for initial screening |
| Incubation Time | 30-120 minutes | Reaction kinetics vary among antioxidants; some require longer equilibrium | Establish time-course for this compound specifically |
| Temperature | 25-37°C | Higher temperatures accelerate reaction but may degrade compounds | Standardize at 25°C for consistency |
| pH Conditions | Neutral to slightly acidic | pH affects ionization and reaction mechanism | Maintain consistent pH with buffer if necessary |
| Sample Concentration | 1-100 µg/mL | Must span linear range for dose-response | Conduct preliminary range-finding experiments |
The conventional spectrophotometric DPPH assay faces limitations when analyzing colored samples or complex mixtures where this compound may be one of several active components. The HPLC-DPPH assay overcomes these limitations by separating reaction products before detection [1]. This sophisticated approach enables:
The HPLC-DPPH protocol involves separating the DPPH-R/DPPH-H couple on a reversed-phase C18 column using isocratic elution with methanol-water (80:20, v/v) or acetonitrile-ammonium citrate buffer mobile phases, with detection typically at 330-517 nm [1]. The antioxidant activity can be measured either as the decrease in the DPPH radical peak or the increase in the reduced DPPH-H peak after reaction with this compound.
While the DPPH assay provides valuable information, comparing results with other antioxidant assessment methods offers a more comprehensive understanding of this compound's antioxidant potential. Different methods vary in their sensitivity and capacity to discriminate antioxidant activity:
Studies comparing these methods have demonstrated that the reducing power assay shows the highest sensitivity for discriminating antioxidant activity between species, while ABTS demonstrates lower sensitivity [4]. Therefore, employing multiple assays provides a more robust assessment of this compound's antioxidant properties.
Implement rigorous quality control measures including:
The DPPH assay represents a versatile, cost-effective tool for initial screening of this compound's antioxidant potential. When optimized using statistical approaches like Response Surface Methodology and validated against reference compounds, it provides valuable preliminary data for guiding further mechanistic studies and therapeutic development. The integration of HPLC separation with DPPH detection offers enhanced specificity for complex mixtures, while comparison with complementary assays (FRAP, ABTS, ORAC) enables comprehensive antioxidant profiling. By following the detailed protocols and optimization strategies outlined in these application notes, researchers can generate reliable, reproducible data on this compound's free radical scavenging capacity, contributing to the understanding of its potential therapeutic applications.
This section outlines the core design, fabrication, and purification strategies for developing nanoparticle-based delivery systems for small molecules like Isoelemicin.
The goal is to encapsulate this compound within a polymeric nanoparticle to enhance its solubility, stability, and targeted delivery.
The choice of fabrication method depends on the desired control over nanoparticle size, shape, and composition. The table below summarizes two primary approaches.
| Fabrication Method | Key Principle | Advantages | Limitations | Best Suited For |
|---|---|---|---|---|
| Top-Down (Nanoimprint Lithography) [3] [1] | Physical patterning of a material into nanostructures. | High homogeneity in size/shape (low batch-to-batch variation) [1]. | Complex process; requires specialized equipment; potentially lower throughput [3]. | Applications requiring extreme precision in geometry and optical properties [1]. |
| Bottom-Up (Self-Assembly & Chemical Synthesis) [3] | Molecular components spontaneously organize into nanostructures. | Scalability; cost-effectiveness; ability to create complex organic nanostructures [3]. | Can result in higher size dispersity without rigorous optimization [1]. | Most pharmaceutical applications, including polymeric NPs and lipid nanoparticles (LNPs) [3]. |
For a bioactive molecule like this compound, bottom-up methods such as nanoprecipitation or emulsion-solvent evaporation are likely more applicable and scalable.
This workflow, adapted from a lipid nanoparticle (LNP) optimization protocol, provides a robust statistical approach to formulating nanoparticles with multiple desired properties [4].
Title: Workflow for nanoparticle formulation optimization.
Procedure:
This protocol is crucial for obtaining a homogeneous population of nanoparticles with a specific targeting function [2].
Rigorous characterization is non-negotiable. The table below outlines key parameters and methods.
| Parameter | Technique | Protocol Details & Purpose |
|---|---|---|
| Size & Dispersity | Dynamic Light Scattering (DLS) | Measure hydrodynamic diameter and PDI in buffer and cell culture media to assess colloidal stability over 24-48 hours [5]. |
| Concentration | UV-Vis Spectrophotometry / Fluorescence Correlation | Determine molar concentration of nanoparticles; essential for dosing in biological experiments [5]. |
| Morphology | Transmission Electron Microscopy (TEM) | Use automated workflow (e.g., Thermo Scientific Maps) for high-throughput analysis of size, shape, and distribution [6]. |
| Cell Association & Uptake | Confocal Microscopy | Incubate cells with fluorescently-labeled NPs. Use 3D reconstruction (e.g., with ScanIP Simpleware) to differentiate adhered from internalized nanoparticles [5]. |
| Cytotoxicity | Multi-Parametric Assays | Critical: Test a range of concentrations (e.g., 0.1-200 nM) on relevant cell lines (e.g., HUVEC, HMVEC). Always include positive controls (e.g., a known toxin) for each assay to define 0% viability and avoid overestimating safety [5]. |
Nanoparticles can actively interact with biological systems beyond simple passive delivery.
Some nanoparticles can modulate intracellular signaling pathways. The diagram below illustrates how specific nanoparticles can activate growth-factor-like signaling [7].
Title: Signaling pathway activation by snSPIONs.
Key Insight: Small, negatively-charged SPIONs (snSPIONs) can activate the EGF receptor, leading to downstream ERK and AKT signaling, and ultimately stimulating cell proliferation, especially in cells with Ras mutations. This highlights that nanoparticle effects can be cell-type specific and underscores the need to test your this compound nanoparticles on biologically relevant cell models [7].
Nanoparticles can be engineered for precision medicine to rewire immune responses.
I hope this comprehensive collection of protocols and notes provides a solid foundation for your work on this compound nanoparticles.
Date Compiled: 2025-11-07 Target Audience: Researchers, Scientists, and Drug Development Professionals in Natural Product Pharmacology
Isoelemicin is a phenylpropanoid compound found in various plants, structurally related to known bioactive compounds like myristicin and elemicin. Its potential biological activities warrant systematic investigation using modern screening paradigms. Based on successful screening strategies for natural products, a multi-faceted approach is recommended, combining biochemical assays with cell-based phenotypic/pathway screens to de-risk the discovery process [1]. This involves initial hit identification through target-agnostic cellular assays followed by target engagement studies to understand the precise mechanism of action. Key success factors include employing multiple hit-finding approaches for targets with low druggability, establishing robust secondary and orthogonal assays for reliable hit validation, and confirming target engagement through biophysical methods [1]. The following sections outline detailed protocols for key screening activities, summarized in subsequent tables for easy comparison.
Objective: To determine the baseline cytotoxicity of this compound and establish a selectivity index for its other biological activities.
Materials:
Procedure:
Objective: To evaluate the inhibitory effect of this compound on the NF-κB signaling pathway.
Materials:
Procedure:
Objective: To assess the direct antioxidant capacity of this compound and its ability to induce phase II antioxidant enzymes via the Nrf2 pathway.
Materials:
Procedure: Part A: Direct Antioxidant Assay (CUPRAC Method)
Part B: Nrf2 Pathway Activation
The following tables summarize the expected quantitative outputs and experimental parameters from the proposed screening protocols.
Table 1: Proposed Cytotoxicity Profile of this compound
| Cell Line | Tissue Origin | IC₅₀ (µM) | Selectivity Index (vs. Non-cancerous) |
|---|---|---|---|
| HEK293 | Kidney (Non-cancerous) | >100 | - |
| HepG2 | Liver Hepatocellular Carcinoma | ~45 | >2.2 |
| MCF-7 | Breast Adenocarcinoma | ~30 | >3.3 |
| A549 | Lung Carcinoma | ~60 | >1.7 |
Note: The above IC₅₀ values are hypothetical and based on structural analogs. Actual experimental determination is required.
Table 2: Proposed Anti-inflammatory and Antioxidant Screening Parameters
| Assay Type | Key Reagents | Positive Control | Detection Method | Hypothetical IC₅₀/EC₅₀ for this compound |
|---|---|---|---|---|
| NF-κB Inhibition (Luciferase) | LPS, Bright-Glo Reagent | BAY-11-7082 (5 µM) | Luminescence | ~15 µM |
| Direct H₂O₂ Scavenging (CUPRAC) | H₂O₂, Cu(II)-Nc complex [2] | Ascorbic Acid | Absorbance (450 nm) | EC₅₀ ~20 µM |
| Nrf2 Pathway Activation (Western Blot) | t-BHP, Anti-Nrf2 antibody | Sulforaphane (10 µM) | Chemiluminescence | EC₅₀ ~25 µM |
The following diagrams, generated using Graphviz DOT language, illustrate the proposed molecular pathways and experimental workflows for this compound screening.
This diagram hypothesizes how this compound may inhibit the NF-κB pathway to exert anti-inflammatory effects.
This flowchart outlines the complete multi-stage screening and validation protocol for this compound.
This document provides a structured framework for the comprehensive biological screening of this compound. The proposed protocols are adapted from established methods used in biochemical and cell-based screening campaigns [1]. The initial focus should be on confirming the hypothesized activities in cytotoxicity, anti-inflammatory, and antioxidant assays. Following successful hit identification, the critical phase of target deconvolution begins. This requires the integration of techniques such as CRISPR-KO for genetic validation, cellular thermal shift assays (CETSA) for target engagement in cells, and biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding [1]. Ultimately, co-crystallization and X-ray analysis would be required to unambiguously determine the atomic-level mechanism of action, as demonstrated in successful drug discovery campaigns for targets like SOS1 [1].
Objective: To provide a detailed protocol for the separation, detection, and structural elucidation of Isoelemicin and its metabolites using LC-MS/MS and molecular networking.
Proper sample preparation is critical for obtaining clear, interpretable mass spectrometry data. The following protocol is designed to extract this compound and its potential metabolites from a biological matrix (e.g., liver microsomes, plasma, or urine) [1].
Ultra-Performance Liquid Chromatography coupled to Tandem Mass Spectrometry (UPLC-MSE) provides high-resolution separation and fragmentation data in a single analytical run [2] [3]. MSE refers to a data-independent acquisition (DIA) mode where alternating low and high collision energies are used to collect both precursor and fragment ion information simultaneously.
Chromatographic Conditions: The goal is to separate this compound from its metabolites, which may be more or less polar.
Mass Spectrometric Conditions: High-resolution mass spectrometry is essential for determining accurate mass and elemental composition [4] [3].
The acquired data is processed to find metabolites and propose their structures. The following table summarizes the key parameters and steps [3].
Table 1: Key Parameters for Metabolite Identification Data Processing
| Parameter | Description | Purpose |
|---|---|---|
| Mass Deficit Filter | Filters data for ions with a mass defect typical of drug-like molecules (e.g., 0.5-0.8). | Reduces background noise from biological matrix. |
| Isotope Pattern Matching | Compares the observed isotopic distribution to the theoretical one. | Confirms the empirical formula of the metabolite. |
| Fragment Ion Search | Identifies fragment ions common to the parent drug and its metabolites. | Aids in structural elucidation and confirms metabolic pathways. |
| Neutral Loss Filter | Searches for characteristic neutral losses (e.g., glucuronide -176.0321 Da, sulfate -79.9568 Da). | Rapidly identifies common phase II metabolites. |
The workflow for data processing and identification follows a logical sequence, which can be visualized in the following diagram:
This compound (5-allyl-1,2,3-trimethoxybenzene) is a methoxyphenylpropene. Its characteristic fragmentation under ESI-MS/MS can be hypothesized as follows. The diagram below illustrates this proposed pathway.
Table 2: Proposed Characteristic Fragments of this compound
| Fragment | Proposed m/z | Elemental Composition | Neutral Loss | Interpretation |
|---|---|---|---|---|
| Precursor Ion | 222.1256 | [C13H18O3]+• | - | Molecular ion. |
| Fragment A | 179.1067 | [C11H15O2]+• | -43.02 Da (C2H3O) | Loss of acetyl radical or equivalent rearrangement. |
| Fragment B | 165.0910 | [C10H13O2]+• | -57.03 Da (C3H5O) | Loss of an allyloxy or propenyloxy fragment. |
| Fragment C | 149.0597 | [C9H9O2]+• | -73.07 Da (C4H9O) | Further loss of a methyl group and rearrangement. |
| Fragment D | 121.0648 | [C8H9O]+• | -101.06 Da (C5H9O2) | A key fragment from the methoxyphenyl core. |
This protocol outlines a comprehensive strategy for identifying this compound metabolites. The integration of UPLC-MSE for high-quality data acquisition and molecular networking for data-driven metabolite annotation represents a powerful, modern approach [2] [3]. The proposed fragmentation pathway provides a starting point for spectral interpretation.
The major bottleneck in untargeted metabolomics remains confident metabolite identification. While this protocol can generate high-confidence proposals, the gold standard for definitive structural confirmation is comparison with an authentic analytical standard or isolation followed by NMR analysis [1].
This table summarizes key solvent and handling information for this compound based on manufacturer specifications and general laboratory practice. [1]
| Property | Specification / Guideline |
|---|---|
| Chemical Name | 1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene |
| CAS Number | 5273-85-8 |
| Molecular Formula | C12H16O3 |
| Molecular Weight | 208.3 g/mol |
| Physical Form | Oil |
| Recommended Solvents | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |
| Solubility in DMSO | Soluble (specific concentration not provided) |
| Solubility in Chloroform | Soluble (specific concentration not provided) |
| Storage | Desiccate at -20°C |
This is a standard protocol for creating a concentrated stock solution of this compound in DMSO.
Materials:
Procedure:
The following diagram outlines a logical sequence of steps to follow if you encounter solubility issues with this compound.
Q1: What is the maximum concentration of this compound achievable in DMSO? A1: The supplier's data confirms solubility in DMSO but does not provide a specific maximum concentration. [1] The practical limit depends on your batch and storage conditions. It is recommended to prepare the lowest concentration stock solution that is practical for your assays. If high concentrations are essential, you will need to empirically determine the limit using methods like kinetic solubility assays. [2]
Q2: My stock solution in DMSO precipitated after freezing. What should I do? A2: This is a common issue. Follow these steps:
Q3: Can I use chloroform for solubility in cell-based assays? A3: No, chloroform is cytotoxic and cannot be used directly in cell-based assays. A common strategy is to first dissolve this compound in chloroform to achieve a high concentration, then evaporate the chloroform under a gentle stream of inert gas (e.g., nitrogen) to create a thin film of the compound. This film can then be re-dissolved in a biologically compatible solvent like DMSO, ensuring the final DMSO concentration in the cell culture medium is safe for cells (typically ≤0.1-1.0%).
Q4: How should I store this compound and its solutions to ensure stability? A4:
A 2025 preprint presents a structured framework for optimizing the isolation of DNA from pollen, a process that faces challenges similar to those in isolating plant secondary metabolites like isoelemicin, such as tough cell walls and low initial yields [1]. The core of their approach was a systematic investigation of key parameters and the introduction of an additional purification step.
The study identified that the physical challenges of breaking down the resilient pollen exine were a major bottleneck. Optimization efforts therefore focused heavily on the lysis step, specifically the type of beads used for mechanical disruption [1].
The key innovation was the introduction of a Chloroform:Isoamyl Alcohol (C:I) cleaning step after the initial lysis. The researchers hypothesized that particulate debris from the lysed pollen was clogging the purification columns, thereby reducing yield. By adding two rounds of C:I extraction to remove this debris before column purification, they achieved an increase in final DNA yield of up to 31% compared to the standard protocol [1].
The research systematically tested several variables to find the optimal combination. The table below summarizes the parameters and findings that are directly applicable to developing an this compound isolation protocol.
| Parameter | Options Tested | Key Finding / Application |
|---|---|---|
| Post-Lysis Cleaning | Standard protocol vs. adding Chloroform:Isoamyl Alcohol (C:I) [1] | Adding C:I improved final yield by ≤31% [1]. |
| Lysis Bead Type | 0.5 mm glass vs. 2.8 mm ceramic beads [1] | Ceramic beads demonstrated a greater impact on yield, especially when coupled with C:I [1]. |
| Lysis Duration | Short (70 s) vs. Long (6 min) [1] | The optimal duration depended on the amount of starting material [1]. |
| Starting Material Quantity | Small (15±5 mg) vs. Large (125±25 mg) [1] | The optimal lysis duration changed with the amount of pollen used [1]. |
This systematic approach can be visualized in the following experimental workflow, which you can adapt for your this compound experiments:
To translate this model to your work on this compound, consider the following steps:
The table below summarizes the key identifying information for this compound from the NIST Chemistry WebBook [1].
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.2536 g/mol |
| CAS Registry Number | 487-12-7 |
| IUPAC Name | 5-(1-Propenyl)-1,2,3-trimethoxybenzene |
| Structure Type | (E)- or trans- this compound (a stereoisomer) |
Gas Chromatography (GC) retention indices (RI) are the most readily available data, which can help with method identification [1]. The values vary based on the column and temperature program used.
| Column Type | Active Phase | Retention Index (RI) | Reference |
|---|---|---|---|
| Non-Polar Columns | |||
| HP-5 MS | 5% Phenyl Polysiloxane | 1577 | Pripdeevech and Saansoomchai, 2013 |
| DB-5 | 5% Phenyl Polysiloxane | 1581 | Zhang, Xu, et al., 2005 |
| HP-1 | 100% Dimethyl Polysiloxane | 1612 | Nath, Sarma, et al., 2002 |
| Polar Columns | |||
| CP-Wax 52CB | Polyethylene Glycol (PEG) | 2399 | Chevance and Farmer, 1999 |
| HP-Innowax FSC | Polyethylene Glycol (PEG) | 2403 | Kaya, Demirci, et al., 2003 |
In the absence of a specific protocol, the following general workflow and principles for purifying small organic molecules can be applied to this compound. The primary goal is to separate the target compound from close structural analogs and other impurities in the crude extract.
| Challenge | Possible Causes | Troubleshooting Strategies |
|---|
| Low Purity / Co-elution | Inadequate separation from similar compounds (e.g., other methoxylated propenylphenols). | 1. Modify Chromatography: Switch from normal-phase to reversed-phase HPLC (or vice versa). Use a gradient elution for better resolution [3]. 2. Use Mixed-Mode Phases: Consider columns that combine different separation mechanisms (e.g., hydrophilic interaction with ion-exchange) [4]. | | Low Recovery / Yield | Compound degradation, strong adsorption to stationary phase, or loss during solvent removal. | 1. Control Temperature: Perform separations at lower temperatures if instability is suspected. 2. Avoid Strong Acids/Bases: As a phenylpropanoid, this compound may be sensitive to harsh pH. 3. Optimize Solvent Evaporation: Use a rotary evaporator at low temperature and pressure to prevent loss. | | Irreproducible Results | Inconsistent sample preparation, column conditioning, or solvent composition. | 1. Standardize Protocol: Pre-treat samples consistently (e.g., filtration). 2. Condition Columns: Ensure chromatography columns are properly equilibrated before each run [3]. 3. Use HPLC-Grade Solvents. |
Given the scarcity of direct information, here are steps you can take to develop a robust purification method:
1. What is the primary purpose of analytical method development in pharmaceuticals? Analytical method development aims to prove that a procedure is suitable for measuring Active Pharmaceutical Ingredients (APIs). It provides essential data on a drug's potency, bioavailability, and stability [1].
2. What are the key steps in developing a new analytical method? The process is systematic and involves multiple stages [1]:
3. How is the optimization of an analytical method typically carried out? Optimization is performed by procedurally changing individual parameters based on a systematic plan. This involves critically following all documented steps to refine the method's performance [1]. Classical optimization techniques, which use differential calculus and approaches like the Lagrange multipliers for constrained problems, form the theoretical foundation for this process [2].
High-Performance Liquid Chromatography (HPLC) is a common technique for analysis. The table below outlines common issues and corrective actions.
| Problem & Phenomenon | Root Cause | Solution / Investigation |
|---|
| Peak Tailing Asymmetric peaks with a trailing edge. | - Inappropriate pH of mobile phase
This protocol outlines a general workflow for optimizing an analytical method, which can be tailored for this compound.
1. Goal Definition Define the method's purpose, including the required detection limit, quantification limit, linearity range, and the specific matrix (e.g., blood, plasma, plant extract) in which this compound will be measured [1].
2. Technique Selection Based on the physicochemical properties of this compound (e.g., molecular weight, polarity, chromophores), select an appropriate analytical technique. Reversed-Phase HPLC with a UV/UV-DAD or Mass Spectrometry (MS) detector is often suitable for small molecules like this compound.
3. Method Optimization Parameters Systematically vary the key parameters listed in the table below. Change only one parameter at a time (OFAT) or use a Design of Experiments (DoE) approach to understand interactions.
| Parameter Category | Variables to Optimize |
|---|
| Chromatographic Column | - Chemistry (C8, C18, phenyl, etc.)
4. Method Validation Once optimized, the method must be validated according to ICH guidelines to confirm it is fit for purpose. Key validation parameters include [3] [1]:
The diagram below visualizes the lifecycle of an analytical method, from inception to validation.
This workflow outlines the core stages and iterative nature of developing a robust analytical method, from initial definition through optimization and final validation [1].
Isoelemicin is a volatile phenylpropene found in plants like carrot and nutmeg [1] [2]. Its chemical structure suggests potential sensitivity to factors like light, oxygen, and heat, which are common causes of degradation for organic compounds.
The table below summarizes the basic chemical data for this compound, which is a starting point for developing analytical methods to track its stability.
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₁₆O₃ [3] |
| Molecular Weight | 208.25 g/mol [3] |
| CAS Registry Number | 487-12-7 [3] |
| IUPAC Name | 5-[(E)-1-propenyl]-1,2,3-trimethoxybenzene [3] |
| Common Sources | Carrot leaves (Daucus carota), Nutmeg oil [1] [2] |
Understanding its biosynthesis can provide insights into the molecular structure and its potential labile sites. The following diagram illustrates the (iso)eugenol-independent pathway for this compound and elemicin in Daucus carota, as revealed by comparative transcriptomics and metabolic profiling [1].
Key Enzymatic Steps: [1]
Based on general principles of handling labile organic compounds, here are potential issues and areas to investigate for preventing this compound degradation.
| Problem | Possible Cause | Investigation Steps |
|---|---|---|
| Low compound recovery | Degradation during storage or processing. | Systematically vary storage conditions (temperature, light exposure) and analyze stability over time. |
| Unknown chromatographic peaks | Formation of decomposition products. | Use LC-MS or GC-MS to identify degradation products and infer the degradation mechanism (e.g., oxidation, demethylation). |
| Loss of biological activity | Compound decomposition in assay buffers. | Test stability in different buffers (varying pH) and with additives like antioxidants (e.g., BHT, ascorbic acid). |
What is the primary source of this compound for research purposes? this compound can be isolated from natural sources like nutmeg oil or carrot (Daucus carota) leaves [1] [2]. Alternatively, it can be synthesized based on its known biosynthetic pathway.
Are there any known toxicological concerns with this compound? While this specific compound's profile may not be fully detailed, it is structurally related to elemicin and myristicin, which have known pharmacological and toxicological activities. Standard precautions for handling compounds of unknown toxicity should be followed [1].
Since established methods are unavailable, you may need to design experiments to find optimal storage conditions. Here is a potential workflow to systematically investigate this compound stability.
Methodology: [1]
Understanding the mechanism behind the instability is the first step in troubleshooting. The table below outlines the common physical instability phenomena you might encounter. [1]
| Mechanism | Description | Reversibility |
|---|---|---|
| Creaming | Dispersed droplets rise to the top due to density differences. [1] | Often reversible [1] |
| Sedimentation | Dispersed droplets settle at the bottom due to density differences. [1] | Often reversible [1] |
| Flocculation | Droplets aggregate into clusters but do not merge. [1] [2] | Often reversible [1] |
| Coalescence | Droplets merge to form larger droplets, leading to phase separation. [1] [2] | Irreversible [1] |
| Ostwald Ripening | Larger droplets grow at the expense of smaller ones due to solubility differences. [1] [2] | Irreversible |
This logical workflow can guide your investigation and corrective actions.
Here is a summary of common problems, their potential causes, and specific corrective actions you can take in your formulation process. [3]
| Problem | Potential Root Cause | Corrective Action |
|---|---|---|
| Phase Separation | Insufficient emulsifier; pH change; Incorrect oil-to-emulsifier ratio. [3] | Increase emulsifier concentration; Check and adjust pH; Add stabilizing polymers/gums. [3] [4] |
| Viscosity Changes | High content of low-melting point butters; Reliance on non-ionic emulsifiers without polymers. [3] | Limit low-m.p. butters to ≤10%; Combine non-ionic emulsifiers with gums/polymers. [3] |
| Grainy/Waxy Appearance | Insufficient heating of waxes; Crystallization of ionic emulsifiers. [3] | Ensure phases heated above wax m.p. during emulsification; Use more non-ionic emulsifier. [3] |
| Color/Aroma Changes | Oxidation; Microbial contamination. [3] | Add/optimize chelating agents & antioxidants; Verify preservative system efficacy. [3] |
| Large Droplet Size / Fast Coalescence | Inadequate homogenization energy; Slow emulsifier adsorption. [3] [4] | Use high-shear homogenization; Ensure rapid interfacial coverage by emulsifier. [3] |
To diagnose issues and validate fixes, you need robust experimental methods.
1. Formulation & Emulsification Protocol
2. Stability Evaluation: Creaming/Sedimentation
3. Stability Evaluation: Droplet Size & Zeta Potential
4. Interfacial Rheology Measurement
For challenging compounds, consider advanced emulsifier strategies:
The following table summarizes the key quantitative findings for Z-isoelemicin (often reported as a major isomer) from a study on Acorus calamus L. (Sweet flag) [1].
| Parameter | Details and Values |
|---|---|
| Major Identified Compounds | α-asarone, β-asarone (35.3-90.6%), and Z-isoelemicin (1.7-7.3%), among others [1]. |
| Studied Plant Parts | Rhizome and Leaves [1]. |
| Source of Variation | Seasonal and altitudinal changes (across three different altitudes) [1]. |
| Analytical Method | GC/MS analysis [1]. |
| Reported Quantitative Effect | The essential oils showed "vast molecular diversity in terms of quantitative ingredients" across different seasons [1]. |
| Key Implication | The data suggests the herb is a good source of bioactive compounds and can work as an antioxidant [1]. |
Here are detailed methodologies for key experiments in seasonal variation studies, which can be adapted for compounds like isoelemicin.
1. Protocol for Phytochemical Screening via GC/MS Analysis [1]
2. Protocol for Assessing Seasonal Variation in Disease or Physiological Parameters [2]
Issue: High variability in compound quantification between technical replicates.
Issue: Difficulty in distinguishing true seasonal effects from random fluctuations.
Issue: Laboratory conditions fail to replicate real-world environmental stochasticity.
The following Graphviz diagram illustrates the core workflow for a seasonal variation study, from design to data interpretation.
Experimental Workflow for Seasonal Studies
Method validation ensures an analytical procedure is reliable and suitable for its intended purpose. The core principles from research on quantifying similar plant compounds like formononetin and biochanin A, or mycotoxins, can be applied to isoelemicin [1] [2].
Key parameters to validate for an this compound quantification method (e.g., using HPLC-UV) are summarized in the table below.
| Validation Parameter | Description & Target Criteria | Experimental Protocol Summary |
|---|---|---|
| Specificity [2] | Confirms that the method accurately measures only this compound without interference. | Compare chromatograms of a pure standard, a blank sample, and the sample spiked with the standard. The this compound peak should be well-resolved with no interfering peaks at the same retention time. |
| Linearity [2] | The ability to obtain test results proportional to analyte concentration. | Prepare and analyze at least 5 concentrations of isoelemectin standard, ideally from 50% to 150% of the expected target concentration. The calibration curve should have a coefficient of determination (R²) of ≥ 0.999 [2]. |
| Accuracy [2] | The closeness of measured value to the true value. | Spike sample matrix with known amounts of this compound at multiple levels (e.g., 80%, 100%, 120% of target). Measure recovery rates; acceptable ranges are typically 84-106% [2]. |
| Precision [2] | The closeness of agreement between a series of measurements. | Analyze multiple replicates (n=5) of the same sample. • Intra-day Precision: Within one day, results should have ≤ 2% RSD (Relative Standard Deviation). • Inter-day Precision: Over different days/labs, results should have ≤ 2% RSD [2]. | | Limit of Quantification (LOQ) [2] | The lowest amount of this compound that can be quantified with acceptable accuracy and precision. | LOQ is determined from the calibration curve as 10 × (Standard Deviation of the intercept / Slope of the curve). A signal-to-noise ratio of 10:1 is also a common practical assessment. |
The following diagram outlines a general workflow for developing and running an HPLC-UV analysis for a compound like this compound, synthesizing common practices from the literature.
Q1: Why is my this compound peak poorly shaped or unresolved?
Q2: My recovery rates for accuracy tests are outside the acceptable range (e.g., <80% or >110%). What could be wrong?
Q3: The calibration curve for my method is not linear (R² < 0.999). How can I fix this?
Q4: How can I improve the sensitivity of my method to detect lower amounts of this compound?
Since a direct method was not found, I suggest you:
The table below summarizes the key available data for elemicin and isoelemicin. A direct comparison is not yet possible for many properties, highlighting an area for future research.
| Property/Aspect | Elemicin | This compound |
|---|---|---|
| Chemical Structure | 1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene [1] | 1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene [2] |
| IUPAC Name | 1,2,3-Trimethoxy-5-(prop-2-en-1-yl)benzene [1] | 1,2,3-Trimethoxy-5-[(E)-prop-1-enyl]benzene [2] |
| CAS Number | 487-11-6 [1] | 5273-85-8 [2] |
| Molecular Formula | C₁₂H₁₆O₃ [1] | C₁₂H₁₆O₃ [2] |
| Molecular Weight | 208.257 g·mol⁻¹ [1] | 208.257 g·mol⁻¹ [2] |
| Estimated logP | Information missing | 2.792 (Estimated) [2] |
| Reported Activities | Antimicrobial, antioxidant, antiviral, anti-acetylcholinesterase, psychoactive/toxicity [1] [3] [4] | Information missing from search results |
| Mechanism of Toxicity | Metabolic activation to 1′-hydroxyelemicin by CYP enzymes (CYP1A1, CYP1A2, CYP3A4), forming reactive metabolites that cause cellular toxicity [3]. | Information missing from search results |
Here is a detailed look at the experimental findings and methodologies for elemicin, which has been more extensively studied, particularly regarding its toxicity.
Research has established that elemicin's cytotoxicity is not caused by the parent compound itself but by its metabolic activation [3]. The key steps are:
The following diagram illustrates this metabolic activation pathway:
While direct data for this compound is limited, general principles of Structure-Activity Relationships (SAR) for phenylpropenes can provide context for future comparative studies [5]:
The available data, while incomplete, points to several critical areas for further investigation:
The table below summarizes the basic chemical information and known toxicity for both compounds.
| Feature | Myristicin | Isoelemicin |
|---|---|---|
| IUPAC Name | 7-Allyl-5-methoxy-1,3-benzodioxole [1] | 1,2,3-Trimethoxy-5-[(E)-prop-1-enyl]benzene [2] |
| Chemical Structure | ![]() |
![]() |
| Molecular Formula | C₁₁H₁₂O₃ [1] | C₁₂H₁₆O₃ [2] |
| Natural Sources | Nutmeg, parsley, carrots, dill, black pepper [1] [3] [4] | Found in mace oil, cubeb oil, and other plants in trace amounts [2] |
| Summary of Toxicity Data | See detailed tables below for comprehensive data. | No specific in vitro or in vivo toxicity data was found in the search results. [2] |
The toxicity of myristicin has been studied in various models, and the key data is summarized in the table below.
| Assay/Model | Key Findings | Experimental Details (Methodology Summary) |
|---|
| Human Hepatoma Cells (HepG2) [5] | - Myristicin: Not genotoxic up to 600 μM.
The primary metabolic pathways and proposed mechanisms for myristicin's toxicity, particularly its ability to cause cellular apoptosis, are illustrated below.
Myristicin Metabolism and Toxicity Pathways
For researchers looking to replicate or design studies, here are more detailed methodologies for key assays referenced above.
HepG2 Cell Cyto- and Genotoxicity Assay [5]
Apoptosis Assay in SK-N-SH Cells [1] [4]
The lack of data for this compound makes a complete comparison challenging. To build one, you could consider the following approaches:
The table below summarizes the key findings from a study on Sweet flag (Acorus calamus), where Z-isoelemicin was identified as a major constituent of its essential oil [1].
| Plant Species | Plant Part | Major Constituents | This compound Content (Range) | Seasonal Context |
|---|---|---|---|---|
| Sweet flag (Acorus calamus) [1] | Rhizome and Leaves | α-asarone, β-asarone (35.3-90.6%), Z-isoelemicin [1] | 1.7% - 7.3% [1] | Studied across seasons and altitudes; specific best season for this compound not identified [1]. |
The data comes from a study titled "Seasonal Variation in Essential Oil Compositions and Antioxidant Properties of Acorus calamus L. Accessions" [1].
The table below outlines several techniques used to extract plant-based compounds, though their specific performance on isoelemicin requires further investigation.
| Extraction Method | Key Principle | Reported General Advantages | Reported General Limitations |
|---|---|---|---|
| Supercritical Fluid Extraction (SFE) [1] [2] [3] | Uses supercritical fluids (e.g., CO₂) as solvents [2]. | High purity, low environmental impact, preserves thermolabile compounds [1] [2]. | High equipment cost, complexity [2]. |
| Steam Distillation (Entrainment) [1] | Volatile compounds are carried by steam vapor, then condensed. | Effective for volatile oils, well-established [1]. | High heat may degrade some compounds [1]. |
| Microwave-Assisted Extraction (MAE) [4] [5] | Microwave energy heats solvents and plant tissues internally. | Rapid, reduced solvent use, improved yield for some compounds [4] [5]. | Optimization of multiple parameters (power, time) is needed [4]. |
| Ultrasound-Assisted Extraction (UAE) [6] | Ultrasonic waves cause cavitation, disrupting cell walls. | Simple, efficient, low equipment cost [6]. | Process parameters (time, temperature) require optimization [6]. |
| Soxhlet Extraction [1] | Continuous cycling of solvent through the plant material. | Simple, low equipment cost. | High temperature, long duration, less efficient [1]. |
| Pressurized Liquid Extraction (PLE) [3] | Uses liquid solvents at high pressures and temperatures. | Fast, automated, uses less solvent. | High equipment cost. |
To objectively compare extraction methods for a compound like this compound, researchers typically follow a structured protocol. The diagram below outlines a general experimental workflow you could adapt.
Key steps in the workflow include:
To advance knowledge on this compound extraction, you could:
For a novel compound, a PK study generally follows a structured workflow. The diagram below outlines the key stages from initial design to final data analysis.
Once data is collected, key parameters are calculated to understand the drug's behavior in the body. The table below summarizes these core parameters and common experimental methods, as seen in recent studies [1] [2] [3].
| Parameter | Description | Common Experimental Method |
|---|---|---|
| C~max~ | Maximum plasma drug concentration | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] |
| AUC | Total drug exposure over time (Area Under the Curve) | Non-compartmental analysis of concentration-time data [1] |
| T~1/2~ | Elimination half-life | WinNonlin or similar PK analysis software [1] |
| CL | Clearance (volume of plasma cleared of drug per unit time) | Determined from dose and AUC [2] |
| V~z~ | Volume of distribution | Non-compartmental model analysis [1] |
| Protein Binding | Fraction of drug bound to plasma proteins | Equilibrium dialysis or ultracentrifugation [1] |
Modern drug development often uses sophisticated modeling to predict and interpret pharmacokinetics:
Synergistic effects are observed when two or more agents interact to produce a combined effect that is greater than the sum of their individual effects [1]. This is a key strategy in drug development, particularly for complex diseases like cancer, as it can improve efficacy and reduce adverse side effects [1].
Several mathematical models and indices are used to quantify these interactions:
| Model/Index | Core Principle | Key Formula(s) | Application Context |
|---|
| Isobologram Analysis [1] [2] | Based on dose addition (Loewe additivity). Defines additive effect as a straight line on an isobole graph. | Additivity: OE(da, db) = OE(da) + OE(db) Synergy: OE(da, db) > OE(da) + OE(db) Antagonism: OE(da, db) < OE(da) + OE(db) (OE = Observed Effect) | Often used for compounds with similar modes of action [2]. | | Combination Index (CI) [1] [2] | Quantifies the degree of interaction. Popularized by Chou and Talalay [1]. | CI < 1 = Synergy CI = 1 = Additivity CI > 1 = Antagonism | Used in both mutually exclusive and non-exclusive models of action [2]. | | Hill Response Surface [2] | An n-dimensional logistic model used as a 'null-interaction' reference, generalizing the Loewe additivity concept [2]. | Solution to a logistic partial differential equation (PDE). | Provides a flexible reference model, especially for dose-response curves with varying slopes [2]. |
The following workflow outlines the key stages in a typical synergy study, from experimental design to data analysis. This process is adaptable for investigating combinations involving compounds like isoelemicin.
Key Methodological Details:
Since direct data on this compound is unavailable, I suggest the following research strategies: